(2R,3R)-2,3-dibenzoyloxy-4-methoxy-4-oxobutanoic acid
Overview
Description
(2R,3R)-2,3-dibenzoyloxy-4-methoxy-4-oxobutanoic acid is a chiral compound with significant importance in organic chemistry. This compound is known for its unique stereochemistry and potential applications in various scientific fields. The presence of benzoyloxy groups and a methoxy group in its structure contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-dibenzoyloxy-4-methoxy-4-oxobutanoic acid typically involves the esterification of tartaric acid derivatives. One common method includes the reaction of (2R,3R)-tartaric acid with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, resulting in the formation of the dibenzoyloxy derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2,3-dibenzoyloxy-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R)-2,3-dibenzoyloxy-4-methoxy-4-oxobutanoic acid is used as a chiral building block for the synthesis of complex molecules. Its stereochemistry makes it valuable in asymmetric synthesis and chiral resolution processes.
Biology
The compound’s derivatives are studied for their potential biological activities. Researchers investigate its role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its derivatives may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a subject of interest in drug discovery.
Industry
Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R,3R)-2,3-dibenzoyloxy-4-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular pathways, modulating biological processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-Tartaric acid: A precursor in the synthesis of (2R,3R)-2,3-dibenzoyloxy-4-methoxy-4-oxobutanoic acid.
(2R,3R)-Dibenzoyl tartaric acid: A structurally similar compound with different functional groups.
(2R,3R)-Dihydroxybutanedioic acid: Another tartaric acid derivative with distinct chemical properties.
Uniqueness
This compound is unique due to its specific combination of benzoyloxy and methoxy groups, which impart distinct reactivity and potential applications. Its chiral nature further enhances its value in asymmetric synthesis and chiral resolution.
Properties
IUPAC Name |
(2R,3R)-2,3-dibenzoyloxy-4-methoxy-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O8/c1-25-19(24)15(27-18(23)13-10-6-3-7-11-13)14(16(20)21)26-17(22)12-8-4-2-5-9-12/h2-11,14-15H,1H3,(H,20,21)/t14-,15-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDQYCRVWHGEFT-HUUCEWRRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(=O)O)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]([C@H](C(=O)O)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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